molecular formula C43H57N5O11S B8180787 vindesine sulfate

vindesine sulfate

Cat. No.: B8180787
M. Wt: 852.0 g/mol
InChI Key: COFJBSXICYYSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Vindesine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can produce reduced forms of vindesine .

Scientific Research Applications

Therapeutic Applications

Vindesine sulfate has been investigated for its efficacy against a range of cancers. The following table summarizes its primary indications and off-label uses:

Indication Details
FDA-Approved Uses Acute lymphoblastic leukemia (ALL), non-Hodgkin lymphoma, Hodgkin's disease, lung cancer.
Off-Label Uses Breast cancer, head and neck cancers, esophageal carcinoma, and other solid tumors.

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in various settings:

  • Acute Leukemia : this compound has shown significant activity against acute leukemia, particularly in combination chemotherapy protocols.
  • Lung Cancer : It has been used in treating non-small cell lung cancer with promising results .
  • Breast Cancer : Vindesine has been explored as part of combination regimens for advanced breast cancer .

Pharmacokinetics and Safety Profile

This compound exhibits a triphasic elimination pattern with a terminal half-life of approximately 24.2 hours. The drug is primarily metabolized in the liver, and its pharmacokinetic profile supports its use in various chemotherapy regimens .

Adverse Effects

The major side effects associated with vindesine therapy include:

  • Myelosuppression : A decrease in bone marrow activity leading to reduced blood cell production.
  • Neurotoxicity : Manifesting as peripheral neuropathy.
  • Other side effects include nausea, vomiting, and alopecia .

Case Studies

Several case studies highlight the clinical applications of this compound:

  • Lung Metastasis Post-Esophageal Cancer Surgery : A 63-year-old male patient with metachronous lung metastasis was treated with intravenous this compound after esophageal cancer surgery. The treatment resulted in significant tumor reduction and improved patient outcomes .
  • Combination Therapy for Aggressive Lymphomas : In a phase 2 trial involving patients with aggressive peripheral T-cell lymphomas, vindesine was used in combination with other agents to enhance therapeutic efficacy. Results indicated improved response rates compared to historical controls .

Biological Activity

Vindesine sulfate, a semisynthetic derivative of vinblastine, is classified as a vinca alkaloid and is primarily used in oncology for its antitumor properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and associated side effects.

Vindesine exerts its antineoplastic effects primarily through the disruption of microtubule dynamics during cell division. It binds to tubulin, inhibiting the formation of the mitotic spindle, which is essential for mitosis. This action leads to cell cycle arrest in metaphase and ultimately results in apoptosis.

Key Pathways Affected:

  • Microtubule Dynamics : Inhibition leads to cell cycle arrest.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways.
  • Oxidative Stress : Increases reactive oxygen species (ROS), contributing to cytotoxicity.

Pharmacokinetics

This compound displays a triphasic elimination pattern with a terminal half-life of approximately 24.2 hours. The compound is primarily metabolized in the liver, with renal excretion accounting for a minor pathway. Key pharmacokinetic parameters are summarized in Table 1.

ParameterValue
Elimination Half-Life24.2 hours
Volume of Distribution2.5 L/kg
Clearance Rate0.4 L/h/kg
Primary Route of EliminationHepatic metabolism

Clinical Efficacy

Vindesine has demonstrated effectiveness against various malignancies, including:

  • Acute Leukemia
  • Lung Cancer
  • Breast Carcinoma
  • Hodgkin's Disease
  • Non-Hodgkin's Lymphomas

Clinical studies have shown that vindesine's efficacy profile resembles that of vincristine but with a potentially lower neurotoxic profile .

Case Studies

  • Pediatric Oncology : A phase II study involving 36 children with various malignancies indicated significant antitumor activity with manageable toxicity profiles .
  • Adult Cases : In adults with Hodgkin's disease who experienced allergic reactions to vincristine, switching to vindesine resulted in relief from symptoms without compromising treatment effectiveness .

Side Effects

While vindesine is generally well-tolerated, it is associated with several side effects:

  • Myelosuppression : A significant reduction in bone marrow activity leading to decreased blood cell production.
  • Neurotoxicity : Less severe than vincristine but still notable.
  • Gastrointestinal Symptoms : Nausea and vomiting are common.
  • Local Reactions : Tissue irritation can occur at the injection site.

Summary of Adverse Effects

Side EffectIncidence
MyelosuppressionCommon
AlopeciaModerate
NeurotoxicityModerate
Nausea and VomitingCommon
Local Tissue IrritationOccasional

Properties

IUPAC Name

methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFJBSXICYYSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H57N5O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

852.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59917-39-4
Record name Vincaleukoblastine, 3-(aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)-, sulfate (1:1) (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.